molecular formula C21H19N3O2S B2707076 1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one CAS No. 1260733-25-2

1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one

Cat. No.: B2707076
CAS No.: 1260733-25-2
M. Wt: 377.46
InChI Key: XVPMBYFEQFSWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinolin-4-one class, characterized by a 1,4-dihydroquinolin-4-one core substituted with an ethyl group at position 1 and a methyl group at position 6. The 1,2,4-oxadiazole ring at position 3 is further functionalized with a 4-(methylsulfanyl)phenyl group. The oxadiazole moiety is a critical pharmacophore known for enhancing metabolic stability and binding affinity in drug design, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

1-ethyl-6-methyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-4-24-12-17(19(25)16-11-13(2)5-10-18(16)24)21-22-20(23-26-21)14-6-8-15(27-3)9-7-14/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPMBYFEQFSWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the oxadiazole ring: This step might involve the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Substitution reactions:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that provide the best reaction medium.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

2.1. Cyclocondensation for Oxadiazole Formation

The oxadiazole ring is typically synthesized by reacting hydrazines with carbonyl compounds (e.g., esters, acids) in the presence of acidic catalysts. For example:

StepReactantsConditionsProduct
1Hydrazine hydrate + β-keto esterAcid catalyst (e.g., HCl), reflux1,2,4-oxadiazole derivative
2Phenylacetylene + oximeCu/Fe catalyst, DMFβ-aminoenone intermediate
3β-aminoenone + hydrazine hydrateOne-pot, DMFOxadiazole

This method is efficient for constructing the oxadiazole core, a critical component of the target compound .

2.3. Substituent Functionalization

  • Sulfur-containing groups : The 4-(methylsulfanyl)phenyl group could be introduced via cross-coupling (e.g., Suzuki) or direct alkylation of thioaniline derivatives.

  • Alkylation : Ethyl and methyl groups on the quinolinone may be added via alkylation of amine precursors or nucleophilic substitution.

Reactivity Profile

The compound exhibits reactivity typical of its structural motifs:

  • Oxadiazole ring : Susceptible to nucleophilic attack due to electron-deficient nature, enabling further functionalization.

  • Quinolinone core : Potential participation in Michael addition or enamine chemistry.

  • Sulfur-containing substituents : The methylsulfanyl group may undergo oxidation or serve as a leaving group in substitution reactions.

Research Findings

  • Optimization : Purification techniques like chromatography or recrystallization are critical to achieving high purity.

  • Biological relevance : Compounds with similar oxadiazole/quinolinone motifs show antimicrobial and antifungal activity, suggesting potential pharmacological applications.

  • Structural diversity : The combination of quinolinone and oxadiazole enhances bioactivity compared to simpler analogs.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to 1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were determined and compared with conventional antibiotics, highlighting the compound's potential as an alternative treatment option.

Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . A notable case study involved the examination of its effects on breast cancer cells, where it demonstrated a dose-dependent decrease in cell viability.

Materials Science Applications

Nanomaterials Synthesis
this compound has been utilized in the synthesis of nanomaterials. Its ability to act as a precursor in the formation of metal nanoparticles has been explored. For instance, silver nanoparticles synthesized using this compound exhibited enhanced antibacterial activity compared to bulk silver .

Property Value
Synthesis Method Chemical reduction
Average Size 10–20 nm
Stability High under ambient conditions

Biological Research Applications

Biological Activity Studies
The biological activity of this compound has been assessed through various assays. Its antioxidant properties were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant capacity for free radical scavenging comparable to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, such compounds might:

    Interact with enzymes: Inhibit or activate specific enzymes.

    Bind to receptors: Modulate receptor activity.

    Affect cellular pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one

  • Key Differences: Substituents: The phenyl ring on the oxadiazole in this analog features ethoxy and methoxy groups, whereas the target compound has a methylsulfanyl group. Core Structure: The analog lacks the 1-ethyl substitution on the dihydroquinolinone core.
  • Impact on Properties :
    • The methylsulfanyl group in the target compound increases lipophilicity (logP ≈ 4.5–5.0 estimated) compared to the analog’s logP of 4.0077 .
    • The ethoxy/methoxy groups in the analog may enhance solubility but reduce metabolic stability due to oxidative susceptibility.

Functional Analog: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

  • Key Differences :
    • Heterocycle : This compound features a 1,2,4-triazole ring instead of oxadiazole.
    • Substituents : A phenylsulfonyl group replaces the methylsulfanyl group.
  • Impact on Properties :
    • The triazole ring increases hydrogen-bond acceptor capacity (polar surface area ≈ 90 Ų) compared to the oxadiazole-based target compound (polar surface area ≈ 70 Ų) .
    • The sulfonyl group enhances polarity but reduces cell permeability compared to the methylsulfanyl group.

Structural and Functional Analysis

  • Lipophilicity : The methylsulfanyl group in the target compound significantly elevates logP compared to analogs with oxygen-based substituents, favoring blood-brain barrier penetration .
  • Metabolic Stability : Sulfur-containing groups like methylsulfanyl resist cytochrome P450-mediated oxidation better than methoxy or ethoxy groups .
  • Synthetic Accessibility : The target compound’s oxadiazole ring can be synthesized via cyclization reactions, as described in general procedures for heterocyclic systems .

Data Table: Comparative Physicochemical Properties

Property Target Compound 3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Molecular Formula C₂₂H₂₂N₃O₂S C₂₁H₁₉N₃O₄ C₂₉H₂₁F₂N₃O₃S₂
Molecular Weight 392.5 (estimated) 377.4 585.6
logP ~4.8 (estimated) 4.0077 ~3.5 (estimated)
Hydrogen Bond Acceptors 5 7 8
Polar Surface Area ~70 Ų (estimated) 70.6 Ų ~90 Ų (estimated)

Research Findings

  • Computational Studies : Density-functional theory (DFT) calculations (e.g., Becke’s hybrid functional) predict the target compound’s stability and electronic properties, with exact exchange terms critical for accurate thermochemical data .
  • Crystallographic Data : Programs like SHELX facilitate structural determination of such compounds, though the target compound’s crystallinity may challenge refinement due to flexible substituents .

Biological Activity

The compound 1-ethyl-6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one (commonly referred to as compound A ) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article provides an overview of the biological activity of compound A, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by:

  • A quinoline core which is known for various pharmacological activities.
  • An oxadiazole moiety , which contributes to its biological properties.
  • A methylsulfanyl group , which may enhance lipophilicity and bioactivity.

Antimicrobial Activity

Recent studies have shown that compound A exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported at 32 µg/mL and 16 µg/mL, respectively, indicating potent antibacterial activity compared to conventional antibiotics like ciprofloxacin .

Microorganism MIC (µg/mL) Comparison
E. coli32Ciprofloxacin: 64
S. aureus16Methicillin: 32

Antioxidant Activity

Compound A also demonstrated notable antioxidant activity. The DPPH radical scavenging assay revealed an IC50 value of 50 µg/mL, suggesting that it can effectively neutralize free radicals. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases .

Cholinesterase Inhibition

Inhibition studies against cholinesterase enzymes showed that compound A selectively inhibits butyrylcholinesterase (BChE) with an IC50 value of 45 µM, while exhibiting weaker inhibition against acetylcholinesterase (AChE) with an IC50 of 150 µM. This selective inhibition profile suggests potential applications in treating conditions like Alzheimer's disease where BChE plays a significant role .

The biological activities of compound A can be attributed to its structural components:

  • The quinoline structure is known to interact with various biological targets, including enzymes and receptors.
  • The oxadiazole ring enhances the compound's ability to interact with cellular targets due to its electrophilic nature.
  • The methylsulfanyl group may improve the lipophilicity of the compound, facilitating better membrane permeability and bioavailability.

Study 1: Antimicrobial Efficacy

In a controlled study involving multiple bacterial strains, compound A was tested alongside standard antibiotics. It was found that compound A not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with sub-inhibitory concentrations of ciprofloxacin. This suggests potential for use in combination therapies .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of compound A in a rat model of neurodegeneration induced by oxidative stress. Results indicated that treatment with compound A significantly reduced neuronal cell death and improved cognitive function in treated rats compared to controls. These findings highlight the potential of compound A as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of the 1,2,4-oxadiazole ring and coupling with the dihydroquinolin-4-one core. Optimization strategies include:

  • Varying solvent systems (e.g., ethanol or DMF) to enhance solubility of intermediates .
  • Using sodium ethoxide as a base for deprotonation during triazole formation, as demonstrated in analogous oxadiazole syntheses .
  • Monitoring reaction progress via TLC or HPLC to identify optimal reaction times and minimize side products .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethyl and methyl groups) and aromatic proton coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, particularly for the 1,2,4-oxadiazole moiety .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals can be obtained .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for biological assays?

  • Methodological Answer :

  • Perform pH-dependent solubility studies using shake-flask methods with UV-Vis quantification .
  • Monitor degradation under accelerated conditions (e.g., 40°C for 72 hours) via HPLC to identify hydrolytically labile groups (e.g., the oxadiazole ring) .

Advanced Research Questions

Q. What strategies can address contradictory bioactivity data across cell-based vs. in vivo models?

  • Methodological Answer :

  • Metabolic Stability Analysis : Use liver microsome assays to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the methylsulfanyl group) .
  • Plasma Protein Binding Studies : Evaluate compound sequestration using equilibrium dialysis, which may explain reduced efficacy in vivo .
  • Cross-validate assays with structurally similar analogs to isolate confounding functional groups .

Q. How do structural modifications to the 1,2,4-oxadiazole ring influence the compound’s selectivity for target enzymes?

  • Methodological Answer :

  • Replace the methylsulfanyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to modulate electronic effects and binding affinity .
  • Use molecular docking simulations to predict interactions with active sites, guided by crystallographic data of related oxadiazole-containing inhibitors .
  • Synthesize and test analogs with varying ring sizes (e.g., 1,3,4-oxadiazole) to assess steric effects .

Q. What experimental designs mitigate organic degradation during long-term stability studies?

  • Methodological Answer :

  • Store samples at -80°C under inert gas (N₂ or Ar) to slow oxidation of sulfur-containing groups .
  • Add stabilizers like ascorbic acid to scavenge free radicals in aqueous formulations .
  • Use LC-MS/MS to track degradation products and identify vulnerable sites (e.g., the dihydroquinolin-4-one carbonyl group) .

Q. How can researchers resolve discrepancies in reported logP values from different computational models?

  • Methodological Answer :

  • Experimentally determine logP via shake-flask partitioning with octanol/water systems, ensuring pH control to account for ionization .
  • Compare results with computational tools (e.g., ChemAxon or ACD/Labs) using consensus models to identify outliers .
  • Validate with reversed-phase HPLC retention time correlations .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in cancer vs. normal cell lines?

  • Methodological Answer :

  • Perform dose-response assays across multiple cell lines to establish selectivity indices (SI) .
  • Measure mitochondrial membrane potential (ΔΨm) and ROS levels to differentiate apoptosis mechanisms from off-target effects .
  • Cross-reference with transcriptomic data to identify overexpressed targets in cancer cells (e.g., kinases or redox enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.